molecular formula C6H6AsBrO3 B14616484 (2-Bromophenyl)arsonic acid CAS No. 60593-34-2

(2-Bromophenyl)arsonic acid

Cat. No.: B14616484
CAS No.: 60593-34-2
M. Wt: 280.94 g/mol
InChI Key: CHLWTLWNDBAQRX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)arsonic acid is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is part of the broader class of arsonic acids, which are known for their applications in various fields, including agriculture and medicine. The molecular formula of this compound is C6H6AsBrO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . The reaction conditions often require a controlled environment to ensure the proper substitution and stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted phenyl arsonic acids.

Scientific Research Applications

(2-Bromophenyl)arsonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways and causing oxidative stress . It may also inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

    Phenylarsonic acid: Similar structure but lacks the bromine atom.

    Methylarsonic acid: Contains a methyl group instead of a bromine atom.

    Arsanilic acid: Aniline derivative with an arsonic acid group.

Uniqueness: (2-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other arsonic acids and potentially more effective in certain applications .

Properties

CAS No.

60593-34-2

Molecular Formula

C6H6AsBrO3

Molecular Weight

280.94 g/mol

IUPAC Name

(2-bromophenyl)arsonic acid

InChI

InChI=1S/C6H6AsBrO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

CHLWTLWNDBAQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)Br

Origin of Product

United States

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